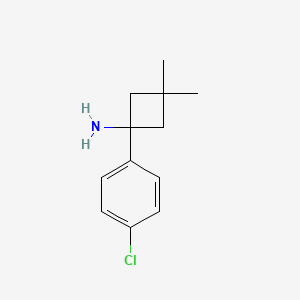
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine, also known as chlorphenamine, is a synthetic antihistamine drug used to treat allergies and hay fever. It is classified as a H1 receptor antagonist and is commonly used to treat the symptoms of allergies, hay fever, and other respiratory problems. Chlorphenamine is also used to treat certain types of skin rashes, such as hives and eczema. It is available in both oral and topical forms.
Applications De Recherche Scientifique
Environmental Impact and Analysis of Chlorophenyl Compounds
Chlorophenyl compounds, including those structurally related to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine, have been extensively studied for their environmental impact and behavior. For example, studies on the environmental fate of DDT and its metabolites, including isomers and derivatives containing chlorophenyl groups, provide insights into the persistence, bioaccumulation, and transformation of chlorinated organic pollutants (Ricking & Schwarzbauer, 2012). Such research is critical for understanding the environmental processes affecting chlorophenyl compounds and may inform studies on similar structures like this compound.
Synthetic Routes and Structural Properties
The synthesis and structural analysis of novel compounds containing chlorophenyl groups have been the subject of research, highlighting the diverse synthetic routes and structural properties of these compounds. For instance, the synthesis and spectroscopic analysis of substituted thiazolidin-4-ones illustrate the chemical reactivity and potential applications of chlorophenyl-containing compounds in various fields, including pharmaceuticals and materials science (Issac & Tierney, 1996). Understanding the synthetic pathways and properties of such compounds can provide a foundation for developing new materials and drugs.
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including chlorophenyl derivatives, through advanced oxidation processes (AOPs) has been reviewed, demonstrating the effectiveness of these methods in mineralizing resistant compounds in water (Bhat & Gogate, 2021). This research area is relevant for the environmental remediation of pollutants and offers insights into the chemical behavior and degradation pathways of chlorophenyl compounds.
Functionalization for Water Treatment
Amine-functionalized metal–organic frameworks (MOFs) represent a cutting-edge area of research with applications in CO2 capture, water treatment, and catalysis. The introduction of amine groups into the structure of MOFs enhances their interaction with pollutants, showcasing the potential of functionalized materials in environmental and industrial processes (Lin, Kong, & Chen, 2016). This research suggests avenues for the functionalization of compounds like this compound for specific applications.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylcyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDKHCATMEKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


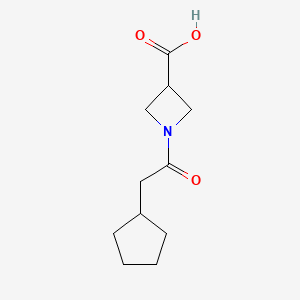
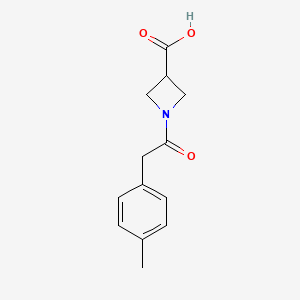
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)


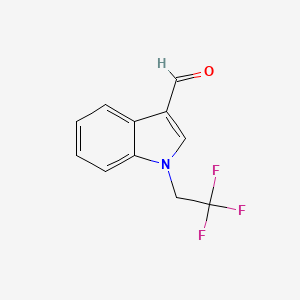

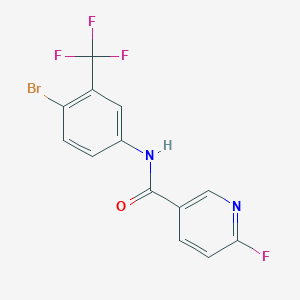
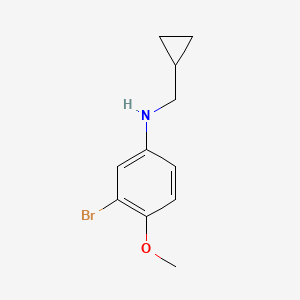
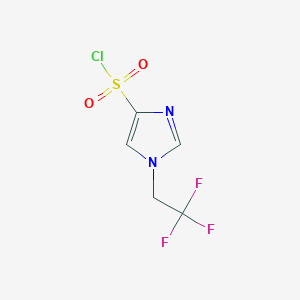
![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)

